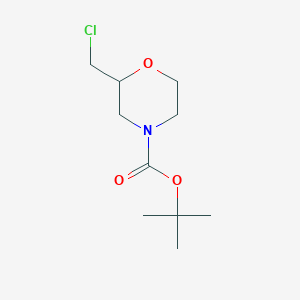
4-クロロ-6-メチルピリミジン-5-カルボン酸エチル
説明
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
4-クロロ-6-メチルピリミジン-5-カルボン酸エチル: 包括的な分析
有機合成: 4-クロロ-6-メチルピリミジン-5-カルボン酸エチルは、有機合成において重要な原料および中間体として機能します。その構造は、複雑な有機化合物の形成につながるさまざまな化学反応を可能にします。
医薬品: 製薬業界では、この化合物は、抗ウイルス活性、抗がん活性、抗酸化活性、および抗菌活性を示す薬物の合成に使用されています。これは、さまざまな健康状態の治療薬を開発するための重要な前駆体です。
農薬: この化合物の誘導体は、作物を害虫や病気から保護し、農業生産性を向上させる農薬の製造に使用されています。
染料: 4-クロロ-6-メチルピリミジン-5-カルボン酸エチルは、その化学的特性により、染料の製造にも使用されており、繊維産業に生地の色素を提供しています。
神経保護および抗炎症用途: 最近の研究では、ピリミジン誘導体が神経保護および抗炎症効果を持つ可能性があり、潜在的な治療用途について調査されています。
二環式[6 + 6]系: ピリミジン類似体は、化学的および生物学的に重要な二環式[6 + 6]系の一部であり、この分野におけるさらなる研究につながっています。
査読付き論文や技術文書など、各用途の詳細については、Sigma-Aldrichなどの情報源を参照してください およびSpringer は、この化合物とその誘導体に関する科学文献へのアクセスを提供しています。
作用機序
Target of Action
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may inhibit ER stress and apoptosis, which are biochemical pathways involved in cell death and inflammation . Additionally, the compound may inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses .
Result of Action
The molecular and cellular effects of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate’s action are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects could potentially protect neuronal cells from damage and death.
生化学分析
Biochemical Properties
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other pyrimidine derivatives. It interacts with various enzymes and proteins, including those involved in nucleotide synthesis and metabolism. The compound’s interactions with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its incorporation into larger molecular structures .
Cellular Effects
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to bind to active sites of enzymes or regulatory proteins allows it to modulate their activity, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolic activity. At higher doses, toxic or adverse effects can occur, including disruptions in cellular homeostasis and potential toxicity .
Metabolic Pathways
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell, providing insights into its potential therapeutic applications .
特性
IUPAC Name |
ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)10-4-11-7(6)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLCDFPZGCELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


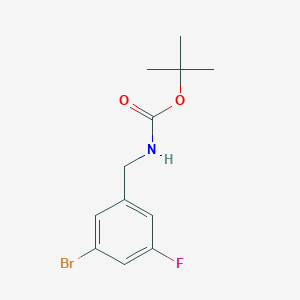

![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)

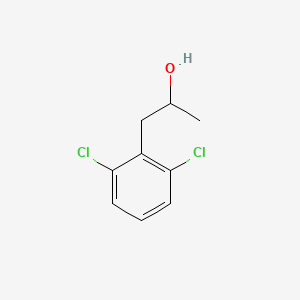
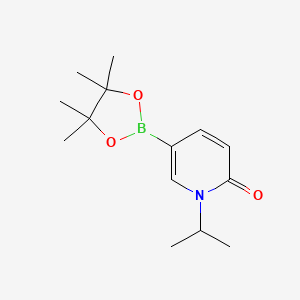
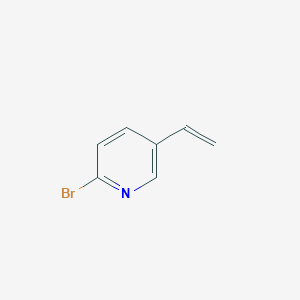

![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)
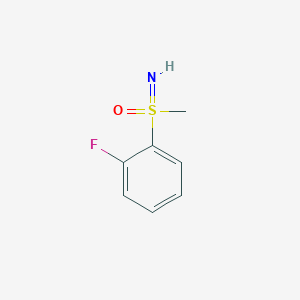
![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)
![4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1529761.png)
